molecular formula C10H9ClN2O2 B1487741 Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 885500-55-0

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B1487741
CAS No.: 885500-55-0
M. Wt: 224.64 g/mol
InChI Key: YFJJWKAUSJQWAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites and interfere with normal cellular processes .

Biological Activity

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 885500-55-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C10H9ClN2O2
  • Molecular Weight : 224.64 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Synonyms : Ethyl 4-Chloro-7-azaindole-5-carboxylate, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid ethyl ester

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi:

Microorganism Activity
Escherichia coliBactericidal
Staphylococcus aureusBacteriostatic
Aspergillus flavusAntifungal
Aspergillus nigerAntifungal

The compound demonstrated significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. It has shown antiproliferative effects across various human tumor cell lines:

Cell Line GI50 (µM)
A549 (Lung cancer)0.25
MCF7 (Breast cancer)0.30
HeLa (Cervical cancer)0.40

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, which is essential for developing new anticancer therapies .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : The compound has been identified as a selective inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in G1-phase arrest in cancer cells, leading to reduced cell viability and increased apoptosis rates .

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Case Study on Antibacterial Efficacy :
    • Researchers tested the compound against multi-drug resistant strains of S. aureus. Results showed a significant reduction in bacterial load in treated groups compared to controls.
  • Case Study on Anticancer Effects :
    • In vitro studies on A549 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with notable induction of apoptosis as confirmed by flow cytometry.

Properties

IUPAC Name

ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-13-9-6(8(7)11)3-4-12-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJJWKAUSJQWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701231
Record name Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885500-55-0
Record name Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid ethyl ester (prepared as described in J. Heterocycl. Chem. 1972, 235 and Bioorg. Med. Chem. Lett. 2003, 2405) (3.48 g, 10 mmol) in TFA (20 mL), conc. H2SO4 (1.5 mL) and anisole (3 mL) were added at room temperature. The resulting solution was stirred at this temperature for 3 hours and then basified slowly by addition of ice-cold aqueous NaHCO3. The aqueous solution was extracted with ethyl acetate and the combined organic layers were dried (Na2SO4) and concentrated. The residue was filtered and washed with n-hexanes to give a yellow solid (1.04 g, 46%). LC-MS (LCT2) m/z 226 [M+H+], Rt 6.22 min.
Name
4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid ethyl ester
Quantity
3.48 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Yield
46%

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]-pyridine (15 g) in tetrahydrofuran (150 mL) was added 1M sec-butyllithium in tetrahydrofuran (97 mL) dropwise at −78° C. The mixture was stirred at −78° C. for 1 hour. To the mixture was added ethyl chloroformate (9.29 mL) and the mixture was stirred at −78° C. for 0.5 hour. The reaction mixture was quenched with saturated ammonium chloride aqueous solution and extracted with EtOAc. The extract was wash with water and brine, dried over MgSO4 and concentrated under reduced pressure. The residue was dissolved in tetrahydrofuran (120 mL) and to the solution was added 1M tetra-n-butylammonium fluoride in tetrahydrofuran (56 mL). The mixture was stirred at ambient temperature for 1 hour and then extracted with EtOAc. The extract was washed with water, dried over MgSO4 and concentrated under reduced pressure. The residue was with diisopropyl ether to give ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
97 mL
Type
solvent
Reaction Step One
Quantity
9.29 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (4.30 g, 11.3 mmol) in THF (57 mL) at about 0° C. was added TBAF (1.0 M in THF, 12.6 mL, 12.6 mmol) dropwise and the reaction mixture was stirred at about 0° C. for about 1 h. The reaction was warmed to room temperature and stirred for about 30 min. The solvent was removed under reduced pressure and the resulting oil was partitioned between EtOAc and brine (100 mL each). The organic layer was dried over anhydrous Na2SO4, filtered and concd under reduced pressure. The residue was triturated with DCM and filtered to give ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.32 g, 52%) as an off white solid: LC/MS (Table 1, Method b) Rt=2.07 min; MS m/z: 225 (M+H)+.
Name
Quantity
12.6 mL
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

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